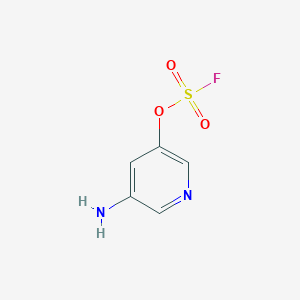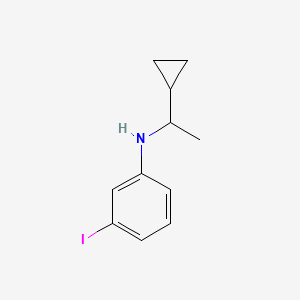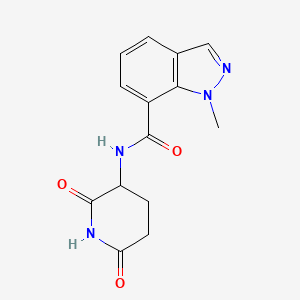![molecular formula C9H10ClF4N B13553885 {[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride CAS No. 2803855-79-8](/img/structure/B13553885.png)
{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound that features a fluorinated aromatic ring and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves the introduction of fluorine atoms into an aromatic ring followed by the attachment of an amine group. One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by nucleophilic substitution to introduce the amine group. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and minimize by-products, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
Aplicaciones Científicas De Investigación
{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of {[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in the aromatic structure.
Difluoromethylated Compounds: Similar fluorinated derivatives with varying degrees of fluorination and different aromatic backbones
Uniqueness
{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to its specific combination of a fluorinated aromatic ring and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
2803855-79-8 |
|---|---|
Fórmula molecular |
C9H10ClF4N |
Peso molecular |
243.63 g/mol |
Nombre IUPAC |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4N.ClH/c1-14-5-6-4-7(9(11,12)13)2-3-8(6)10;/h2-4,14H,5H2,1H3;1H |
Clave InChI |
LMNPNRJHMGUAIE-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C=CC(=C1)C(F)(F)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate](/img/structure/B13553861.png)
![3-Cyclopropylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13553875.png)


![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553893.png)
